
3-(tert-Butyl)-1,2,4-thiadiazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 3-(tert-Butyl)-1,2,4-thiadiazol-5-amine is a derivative of the thiadiazole family, which is known for its diverse applications in medicinal chemistry and agriculture. Thiadiazoles are heterocyclic compounds containing a ring with two nitrogen atoms and one sulfur atom. The tert-butyl group attached to the thiadiazole ring is a bulky alkyl substituent that can influence the physical and chemical properties of the molecule .
Synthesis Analysis
The synthesis of thiadiazole derivatives often involves the condensation of different precursors. For instance, N-tert-butanesulfinyl imines are prepared by condensing enantiomerically pure tert-butanesulfinamide with aldehydes and ketones, which can then be used to synthesize a wide range of amines . Similarly, the synthesis of 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine involves the reduction of an imine precursor . Another example is the one-pot synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, which demonstrates the versatility of tert-butyl-containing compounds in forming heterocyclic amines .
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives is characterized by the presence of a five-membered ring with nitrogen and sulfur atoms. X-ray diffraction studies have revealed the crystal structures of various tert-butyl-substituted thiadiazoles, showing bond lengths and angles that indicate strong interactions within the molecule, such as between the sulfonyl group and the thiadiazole ring . These interactions can affect the overall three-dimensional network structure of the compounds.
Chemical Reactions Analysis
Thiadiazole derivatives can participate in various chemical reactions due to their reactive sites. The presence of the tert-butyl group can activate the molecule for the addition of nucleophiles and serve as a chiral directing group. After nucleophilic addition, the tert-butyl group can be readily cleaved by acid treatment . The reactivity of these compounds allows for the synthesis of a wide range of amines and other heterocyclic compounds with potential biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-(tert-Butyl)-1,2,4-thiadiazol-5-amine and its derivatives are influenced by the tert-butyl group and the thiadiazole core. The tert-butyl group imparts steric bulk, which can affect the solubility and reactivity of the molecule. The thiadiazole ring contributes to the molecule's stability and potential for hydrogen bonding, which can be observed in crystal structures through intermolecular hydrogen bonds and other non-covalent interactions . These properties are crucial for the compound's applications in drug design and as an intermediate in organic synthesis.
Aplicaciones Científicas De Investigación
Heterocyclic Systems with Pharmacological Potential
Heterocyclic systems based on 1,3,4-thiadiazole cores are known for their diverse pharmacological activities. These include antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral properties. The 1,3,4-thiadiazole moiety serves as a crucial structural component in the development of bioactive agents, indicating its significance in medicinal chemistry (Lelyukh, 2019). This broad spectrum of activities highlights the potential of 3-(tert-Butyl)-1,2,4-thiadiazol-5-amine for further exploration in drug development.
Synthesis and Biological Significances
The synthesis of 1,3,4-thiadiazolines and related compounds is of significant interest due to their pharmaceutical importance. These compounds have shown activity against various bacterial and fungal strains, underscoring their potential in addressing microbial resistance (Yusuf & Jain, 2014). The ability to generate a wide range of biologically active compounds from thiadiazolines suggests that derivatives of 3-(tert-Butyl)-1,2,4-thiadiazol-5-amine could be explored for similar applications.
Organic Optoelectronics
In the field of organic optoelectronics, compounds based on thiadiazole, such as benzo[1,2-c;4,5-c']bis[1,2,5]thiadiazole (BBT)-based materials, have been reviewed for their potential. The open-shell biradical nature of BBT-based materials offers unique properties for electronic and photonic applications, which could extend to thiadiazole derivatives like 3-(tert-Butyl)-1,2,4-thiadiazol-5-amine (Tam & Wu, 2015).
Asymmetric Synthesis via Sulfinimines
The use of tert-butanesulfinamide for the asymmetric synthesis of N-heterocycles, including piperidines, pyrrolidines, and azetidines, highlights the importance of sulfur and nitrogen-containing compounds in constructing chiral molecules. This methodology could potentially be applied to the synthesis of chiral derivatives of 3-(tert-Butyl)-1,2,4-thiadiazol-5-amine for use in enantioselective synthesis (Philip et al., 2020).
Propiedades
IUPAC Name |
3-tert-butyl-1,2,4-thiadiazol-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3S/c1-6(2,3)4-8-5(7)10-9-4/h1-3H3,(H2,7,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKMOPVJLRQVWKD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NSC(=N1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20616980 |
Source


|
| Record name | 3-tert-Butyl-1,2,4-thiadiazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20616980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(tert-Butyl)-1,2,4-thiadiazol-5-amine | |
CAS RN |
13383-44-3 |
Source


|
| Record name | 3-tert-Butyl-1,2,4-thiadiazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20616980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-tert-butyl-2,5-dihydro-1,2,4-thiadiazol-5-imine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

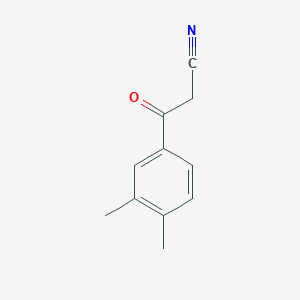
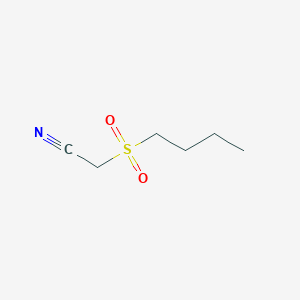
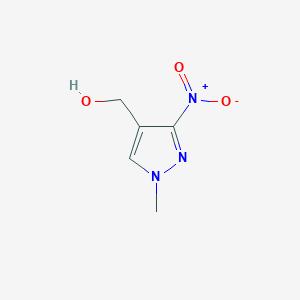
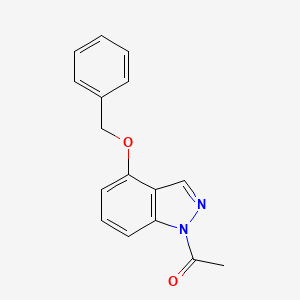
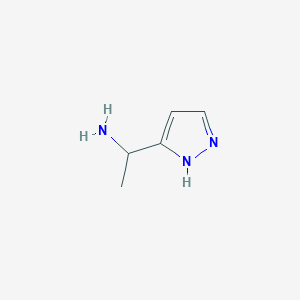


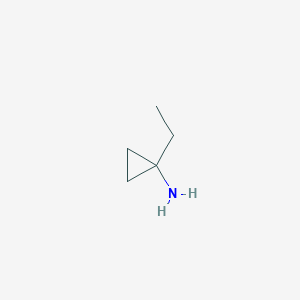
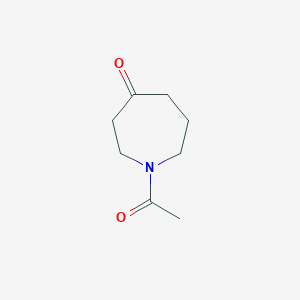
acetic acid](/img/structure/B1287605.png)



